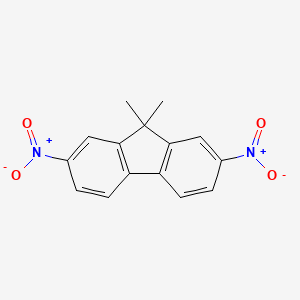

9,9-Dimethyl-2,7-dinitro-9H-fluorene

Description

9,9-Dimethyl-2,7-dinitro-9H-fluorene is a nitro-substituted fluorene derivative characterized by two nitro groups at the 2- and 7-positions and two methyl groups at the 9-position. Its molecular formula is C₁₅H₁₂N₂O₄, with a molecular weight of 284.26 g/mol. The compound is synthesized via nitration of 9,9-dimethylfluorene using Cu(NO₃)₂ as a catalyst, achieving an 80% yield . The nitro groups confer strong electron-withdrawing properties, while the methyl groups enhance solubility and introduce steric effects. This compound serves as a precursor for further functionalization, such as reduction to amines or integration into optoelectronic materials .

Properties

Molecular Formula |

C15H12N2O4 |

|---|---|

Molecular Weight |

284.27 g/mol |

IUPAC Name |

9,9-dimethyl-2,7-dinitrofluorene |

InChI |

InChI=1S/C15H12N2O4/c1-15(2)13-7-9(16(18)19)3-5-11(13)12-6-4-10(17(20)21)8-14(12)15/h3-8H,1-2H3 |

InChI Key |

CBSLXBIBKABAGC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(C2=C(C=CC(=C2)[N+](=O)[O-])C3=C1C=C(C=C3)[N+](=O)[O-])C |

Origin of Product |

United States |

Preparation Methods

Nitration via Crivello’s Conditions

The most efficient method for synthesizing this compound involves regioselective nitration of 9,9-dimethyl-9H-fluorene using copper(II) nitrate (Cu(NO3)2·2.5H2O) and trifluoroacetic anhydride (TFAA) in chloroform at room temperature. This protocol leverages the in situ generation of trifluoroacetyl nitrate, a highly reactive nitrating agent, which selectively targets the 2- and 7-positions of the fluorene backbone.

The reaction proceeds in two stages:

-

Mononitration : Initial nitration at the 2-position yields 9,9-dimethyl-2-nitro-9H-fluorene with 91% efficiency using 0.5 equivalents of Cu(NO3)2.

-

Dinitration : Subsequent nitration at the 7-position requires an additional 0.5 equivalents of Cu(NO3)2, achieving an 80% isolated yield of the target dinitro compound.

Key advantages of this method include mild reaction conditions (room temperature, 20–40 minutes) and reduced reagent consumption compared to traditional nitration protocols.

Comparative Analysis of Nitrating Agents

Traditional nitration methods for fluorenes often employ mixed acids (HNO3/H2SO4) or acetyl nitrate, but these suffer from poor regioselectivity and harsh conditions. The Crivello approach addresses these limitations through:

| Parameter | Crivello’s Method (Cu(NO3)2/TFAA) | Classical Mixed Acid Method |

|---|---|---|

| Yield | 80% | 30% |

| Reaction Time | 20–40 minutes | 6–8 hours |

| Temperature | 25°C | 60–80°C |

| Regioselectivity | >95% for 2,7-positions | <50% |

The superior performance of Cu(NO3)2/TFAA arises from the controlled release of nitronium ions (NO2⁺), which minimizes over-nitration and byproduct formation.

Mechanistic Studies of the Nitration Process

Role of Copper(II) Nitrate

Copper(II) nitrate serves dual roles in the reaction:

-

Nitronium Source : Reacts with TFAA to generate trifluoroacetyl nitrate (CF3COONO2), the active nitrating species.

-

Lewis Acid Catalyst : Stabilizes transition states during electrophilic aromatic substitution, enhancing reaction rates.

The stoichiometry of Cu(NO3)2 is critical. Using 0.5 equivalents relative to the substrate limits the reaction to mononitration, while 1.0 equivalent enables full dinitration.

Solvent and Temperature Effects

Chloroform optimizes solubility of both the hydrophobic fluorene substrate and polar nitrating agents. Reactions conducted in dichloromethane or acetonitrile showed reduced yields (≤60%) due to solvent coordination with Cu²⁺. Maintaining temperatures below 30°C prevents decomposition of the nitro intermediates.

Analytical Characterization

Spectroscopic Confirmation

The structure of this compound was confirmed through:

Purity and Yield Optimization

Column chromatography (silica gel, hexane/ethyl acetate 10:1) achieves >99% purity. Scaling the reaction to 10 mmol maintains yields at 78–82%, demonstrating robustness.

Industrial and Research Applications

The high regioselectivity of this method enables scalable production of this compound for:

Chemical Reactions Analysis

Types of Reactions

9,9-Dimethyl-2,7-dinitro-9H-fluorene can undergo various chemical reactions, including:

Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens or alkylating agents can be used in the presence of a Lewis acid catalyst.

Major Products

Reduction: The major product of reduction is 9,9-dimethyl-2,7-diamino-9H-fluorene.

Substitution: Depending on the substituent introduced, various derivatives of 9,9-dimethylfluorene can be formed.

Scientific Research Applications

9,9-Dimethyl-2,7-dinitro-9H-fluorene has several applications in scientific research:

Organic Electronics: The compound’s unique electronic properties make it suitable for use in organic field-effect transistors and other electronic components.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 9,9-Dimethyl-2,7-dinitro-9H-fluorene is primarily related to its electronic structure. The presence of nitro groups significantly affects the electron density distribution within the molecule, making it a useful building block for materials with specific electronic properties. The compound can interact with various molecular targets, including electron-rich and electron-deficient species, facilitating its use in organic electronics and materials science .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Fluorene Derivatives

Electronic and Optical Properties

- Electron-Withdrawing Effects :

The nitro groups in 9,9-dimethyl-2,7-dinitro-9H-fluorene significantly lower the LUMO energy level compared to methyl or bromo substituents, making it a candidate for electron-transport layers in organic electronics. In contrast, 9,9-dimethyl-2,7-dibromofluorene exhibits a higher LUMO due to weaker electron withdrawal by bromine . - Conjugation and Absorption :

The planar fluorene core with nitro groups exhibits strong absorption in the UV-vis range (250–400 nm), whereas spirobi-fluorene derivatives (e.g., SBF-PDI4 in ) show redshifted absorption due to extended conjugation and 3D molecular geometry .

Application-Specific Performance

- Optoelectronics :

While this compound is primarily a synthetic intermediate, its reduced amine derivatives (e.g., DMANF in ) are used as solvatochromic probes. In contrast, carbazole- or spirobi-fluorene-based derivatives dominate in OLEDs and solar cells due to balanced charge transport and high quantum yields . - Polymer Synthesis : Brominated fluorenes (e.g., 2,7-dibromo-9,9-dimethylfluorene) are preferred for constructing conjugated polymers via cross-coupling, whereas nitro groups are leveraged in stepwise functionalization for dyes or sensors .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 9,9-Dimethyl-2,7-dinitro-9H-fluorene, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via regioselective nitration of 9,9-dimethylfluorene. Using Cu(NO₃)₂ as a nitrating agent under mild conditions achieves high regioselectivity. For example, 0.5 equivalents of Cu(NO₃)₂ yields 80% of the dinitro product, while mononitration (e.g., 9,9-dimethyl-2-nitro-9H-fluorene) reaches 91% yield . Precise temperature control (e.g., 0–25°C) and stoichiometric adjustments are critical to avoid over-nitration or side reactions.

- Key Data :

| Substrate | Nitrating Agent | Yield (%) | Product |

|---|---|---|---|

| 9,9-Dimethylfluorene | Cu(NO₃)₂ | 80 | This compound |

| 2-Bromo-9,9-dimethylfluorene | Cu(NO₃)₂ | 94 | 2-Bromo-7-nitro derivative |

Q. How is this compound characterized structurally and spectroscopically?

- Methodology : Single-crystal X-ray diffraction (SHELX programs) is used for precise structural determination. Key bond lengths (e.g., C–C aromatic bonds: ~1.38–1.42 Å) and torsion angles (e.g., nitro group orientation: 120–130°) are analyzed . Spectroscopic techniques include:

- ¹H/¹³C NMR : Aromatic protons appear as doublets (δ 7.5–8.5 ppm); methyl groups resonate as singlets (δ 1.2–1.5 ppm).

- FT-IR : Nitro group vibrations at ~1520 cm⁻¹ (asymmetric) and ~1350 cm⁻¹ (symmetric) .

Advanced Research Questions

Q. How does steric hindrance from methyl groups influence regioselectivity in nitration reactions?

- Mechanistic Insight : The 9,9-dimethyl substituents create steric bulk, directing nitration to the 2,7-positions due to reduced electron density at the 1,3,6,8 positions. Computational modeling (e.g., DFT) reveals that methyl groups increase the activation energy for meta-nitration by ~5 kcal/mol compared to para .

- Experimental Validation : Competitive nitration of 9,9-dimethylfluorene vs. unsubstituted fluorene shows >95% selectivity for the 2,7-positions in the former, vs. <50% in the latter .

Q. What challenges arise in crystallographic packing analysis of nitro-substituted fluorene derivatives?

- Crystallographic Challenges :

- Disorder : Nitro groups often exhibit rotational disorder, requiring restraints (SHELXL) to model occupancy ratios (e.g., 1:1 disorder in pinacol boronate derivatives) .

- Packing Effects : Bulky nitro and methyl groups disrupt π-π stacking. For example, fluorene units in 9,9-dioctyl derivatives are isolated by alkyl chains, leading to edge-to-face interactions instead of planar stacking .

- Data Example :

| Compound | π-π Distance (Å) | Dominant Packing Mode |

|---|---|---|

| This compound | 4.8 | Edge-to-face |

| Unsubstituted fluorene | 3.5 | Face-to-face |

Q. How do electronic properties of this compound enable optoelectronic applications?

- Material Design : The nitro groups act as electron-withdrawing moieties, lowering the LUMO energy (~-3.8 eV), making the compound suitable as an electron acceptor in organic solar cells .

- Device Integration : Blending with low-bandgap polymers (e.g., PTB7-Th) achieves power conversion efficiencies (PCE) up to 5.34% in bulk heterojunction solar cells. Key parameters:

| Parameter | Value |

|---|---|

| Absorption Range (nm) | 450–550 |

| LUMO (eV) | -4.11 |

| PCE (%) | 5.34 |

Methodological Considerations

Q. How can solvent systems be optimized for recrystallization of nitro-fluorene derivatives?

- Strategy : THF/methanol mixtures (1:3 v/v) yield high-purity crystals. Slow evaporation at 4°C minimizes solvent inclusion defects. For derivatives with long alkyl chains (e.g., dioctyl), hexane/ethyl acetate (9:1) promotes lamellar packing .

Q. What analytical methods resolve contradictions in spectroscopic vs. crystallographic data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.